molecular formula C10H14BrNO2S B1330689 4-bromo-N,N-diethylbenzenesulfonamide CAS No. 90944-62-0

4-bromo-N,N-diethylbenzenesulfonamide

Cat. No. B1330689
CAS RN: 90944-62-0
M. Wt: 292.19 g/mol
InChI Key: NRGTZJXYAAGKQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromobenzenesulfonamide derivatives has been explored in the literature. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been synthesized and used as an oxidizing titrant in analytical applications . Another study reports the synthesis of N,N-dibromobenzenesulfonamide, which has been used as an effective brominating agent for carbanionic substrates under mild conditions . Additionally, the synthesis of a novel compound involving 4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide has been unexpectedly achieved through an aminohalogenation reaction . Furthermore, a series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of bromobenzenesulfonamide derivatives have been investigated using various experimental and computational methods. For example, the molecular structure, Hirshfeld surface analysis, and spectroscopic properties of a specific N-substituted benzenesulfonamide molecule were studied using DFT/B3LYP functional with the 6-311G(d,p) basis set . The study provided insights into the intramolecular hydrogen bonding interactions and electronic transitions within the molecule. Similarly, the structural and vibrational properties of nitrobenzenesulfonamide derivatives were determined using FT-IR, FT-Raman, and DFT quantum chemical calculations .

Chemical Reactions Analysis

The reactivity of N,N-dibromobenzenesulfonamide has been explored in various chemical reactions. It has been used as a brominating agent for different substrates, and its reaction with dihydropyran has been investigated, leading to the formation of a mixture of stereoisomers . These studies highlight the versatility of bromobenzenesulfonamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzenesulfonamide derivatives are closely related to their molecular structure. The novel compound mentioned earlier crystallizes in the monoclinic space group and has been characterized by various spectroscopic techniques . The enzyme inhibition studies of synthesized N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed their potential as inhibitors for acetylcholinesterase and α-glucosidase, with IC50 values in the micromolar range . Additionally, NMR spectroscopic and molecular modelling methods have been used to investigate the inclusion of a bromobenzenesulfonamide derivative into beta-cyclodextrin, which is relevant for drug delivery applications .

Scientific Research Applications

Synthesis and Structural Applications

  • Chemokine Receptor CCR5 Antagonists : Compounds related to 4-bromo-N,N-diethylbenzenesulfonamide have been investigated for their potential as CCR5 antagonists, which are relevant in the prevention and control of HIV infection in humans. The synthesis process involves multiple steps, including the reaction of N-Benzyl-4-piperidone and further reactions to yield novel compounds (Cheng De-ju, 2014).

  • Zinc Phthalocyanine Derivatives : Derivatives of 4-bromo-N,N-diethylbenzenesulfonamide have been synthesized and characterized for their potential in photodynamic therapy, particularly in the treatment of cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are appropriate for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Enzyme Inhibition and In Silico Studies : New N-substituted derivatives have been synthesized and evaluated for their enzyme inhibition potential. These compounds have shown efficacy against enzymes like acetylcholinesterase and α-glucosidase, with potential implications in medicinal chemistry (Riaz, 2020).

Analytical Applications

  • Sodium N-bromo-p-nitrobenzenesulfonamide (Bromamine-N) : A derivative of 4-bromo-N,N-diethylbenzenesulfonamide, bromamine-N, is useful as an oxidizing titrant in analytical chemistry. It has been employed in direct titrations of various substances, including ascorbic acid and glutathione, demonstrating simplicity, rapidity, and accuracy in analytical procedures (Gowda et al., 1983).

Photophysical and Photochemical Properties

  • Zinc(II) Phthalocyanine Substituted with Benzenesulfonamide Units : The study of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing a Schiff base has revealed important photophysical and photochemical properties. These properties make such compounds potential candidates for photodynamic therapy in cancer treatment [(Öncül, Öztürk, & Pişkin, 2022)](https://consensus.app/papers/spectroscopic-properties-zincii-phthalocyanine-öncül/85e9a5694a0350ccbffb507c581d0af1/?utm_source=chatgpt).

Anticancer and Antibacterial Applications

  • Anticancer Property : Derivatives of 4-bromo-N,N-diethylbenzenesulfonamide have been explored for their anticancer properties. A novel compound synthesized through aminohalogenation reaction displayed potential for use in anticancer applications (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

  • Antibacterial and Lipoxygenase Inhibition Studies : Sulfonamides bearing a 1,4-benzodioxin ring synthesized from 4-bromo-N,N-diethylbenzenesulfonamide derivatives exhibited antibacterial potential and were also assessed for their inhibitory potential against Lipoxygenase enzyme, relevant for inflammatory ailments (Abbasi et al., 2017).

Heterocyclic Synthesis

  • Synthesis of Novel Heterocyclic Compounds : 4-Acetyl-N, N-diethylbenzenesulfonamide has been used to synthesize various heterocyclic compounds, including pyrazoles, triazolopyrimidines, and others. These compounds align with the features of the sulfonamide pharmacophore, acting as Cyclooxygenase inhibitors, and have potential in drug development (Hassan, 2014).

Safety And Hazards

While specific safety and hazard information for 4-bromo-N,N-diethylbenzenesulfonamide was not found, general precautions for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-bromo-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGTZJXYAAGKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324256
Record name 4-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-diethylbenzenesulfonamide

CAS RN

90944-62-0
Record name 90944-62-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-diethylbenzenesulphonamide
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Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and diethylamine (0.40 mL, 3.90 mmol) were stirred together in dry dichloromethane (5 mL) for 16 hours. 4-bromo-N,N-diethylbenzenesulfonamide (0.12 g) was provided after purification. MS (ESI) m/z 293. HPLC purity 99.2% at 210-370 nm, 9.4 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CB Bheeter, R Jin, JK Bera, H Doucet - RSC advances, 2013 - pubs.rsc.org
Palladium-catalysed direct arylation of 4- or 2-bromobenzenesulfonic acid derivatives in the presence of a variety of heteroaromatics was found to proceed using 0.1–0.5 mol% …
Number of citations: 9 pubs.rsc.org
N Plobeck, D Delorme, ZY Wei, H Yang… - Journal of medicinal …, 2000 - ACS Publications
Nonpeptide δ opioid agonists are analgesics with a potentially improved side-effect and abuse liability profile, compared to classical opioids. Andrews analysis of the NIH nonpeptide …
Number of citations: 130 pubs.acs.org
RR Milburn - 2005 - library-archives.canada.ca
The application of sulfonamides as leaving groups in nickel catalyzed Kumada-Corriu-Tamao cross coupling has been investigated and developed.'N, N'-Diethyl-benzene sulfonamides …
Number of citations: 0 library-archives.canada.ca
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org
M Huang, J Huang, Y Zheng, Q Sun - European Journal of Medicinal …, 2019 - Elsevier
Acetylation, a key component in post-translational modification regulated by HATs and HDACs, is relevant to many crucial cellular contexts in organisms. Based on crucial …
Number of citations: 49 www.sciencedirect.com
KE Navis - 2020 - prism.ucalgary.ca
Pannexin 1 (Panx1) channels are transmembrane proteins that release ATP and play an important role in intercellular communication. They are widely expressed in somatic and …
Number of citations: 2 prism.ucalgary.ca
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Targeting oxidative phosphorylation (OXPHOS) complexes is an emerging strategy to disrupt the metabolism of select cancer subtypes and to overcome resistance to targeted therapies…
Number of citations: 10 pubs.acs.org
J Ji, Z Liu, P Liu, P Sun - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
A copper-catalyzed coupling reaction of sulfonyl chlorides with tertiary amines via the oxidative C–N bond cleavage of tertiary amines was developed. Sulfonamides were synthesized …
Number of citations: 27 pubs.rsc.org

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